Tuftsin-M Tuftsin-M Tuftsin-M induces respiratory burst in peritoneal exudate cells.
Brand Name: Vulcanchem
CAS No.: 94359-48-5
VCID: VC0546058
InChI: InChI=1S/C39H76N10O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-23-33(51)45-27-26-44-30(21-18-25-46-39(42)43)35(52)48-36(53)32-22-19-28-49(32)38(55)31(20-16-17-24-40)47-37(54)34(41)29(2)50/h29-32,34,44,50H,3-28,40-41H2,1-2H3,(H,45,51)(H,47,54)(H4,42,43,46)(H,48,52,53)/t29-,30+,31+,32+,34+/m1/s1
SMILES: CCCCCCCCCCCCCCCC(=O)NCCNC(CCCN=C(N)N)C(=O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N
Molecular Formula: C39H76N10O6
Molecular Weight: 781.1 g/mol

Tuftsin-M

CAS No.: 94359-48-5

Cat. No.: VC0546058

Molecular Formula: C39H76N10O6

Molecular Weight: 781.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tuftsin-M - 94359-48-5

Specification

CAS No. 94359-48-5
Molecular Formula C39H76N10O6
Molecular Weight 781.1 g/mol
IUPAC Name (2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]-N-[(2S)-5-(diaminomethylideneamino)-2-[2-(hexadecanoylamino)ethylamino]pentanoyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C39H76N10O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-23-33(51)45-27-26-44-30(21-18-25-46-39(42)43)35(52)48-36(53)32-22-19-28-49(32)38(55)31(20-16-17-24-40)47-37(54)34(41)29(2)50/h29-32,34,44,50H,3-28,40-41H2,1-2H3,(H,45,51)(H,47,54)(H4,42,43,46)(H,48,52,53)/t29-,30+,31+,32+,34+/m1/s1
Standard InChI Key OQNDSPXJUGSZOI-UCDLYESDSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)NCCN[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)N
SMILES CCCCCCCCCCCCCCCC(=O)NCCNC(CCCN=C(N)N)C(=O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N
Canonical SMILES CCCCCCCCCCCCCCCC(=O)NCCNC(CCCN=C(N)N)C(=O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics of Tuftsin-M

Molecular Composition

Tuftsin-M (C₃₉H₇₆N₁₀O₆) is a synthetic lipopeptide with a molecular weight of 781.1 g/mol . Its structure combines the native tuftsin sequence (Thr-Lys-Pro-Arg) with a palmitoyl group via ethylenediamine linkage, creating N-(2-(tuftsinylamino)ethyl)palmitamide . This modification introduces a 16-carbon fatty acid chain, substantially altering the molecule's physicochemical properties compared to unmodified tuftsin.

Table 1: Key Physicochemical Properties of Tuftsin-M

PropertyValue
Molecular FormulaC₃₉H₇₆N₁₀O₆
Exact Mass780.5949 Da
XLogP33.2
Hydrogen Bond Donors9
Rotatable Bonds32
CAS Registry94359-48-5

Data derived from PubChem computational analysis .

Stereochemical Configuration

The peptide backbone maintains L-amino acid stereochemistry:

  • Threonine: (2S,3R) configuration

  • Lysine: (2S) configuration

  • Proline: (2S) configuration

  • Arginine: (2S) configuration

This specific stereochemistry is critical for receptor recognition, as demonstrated by the loss of activity in diastereomeric analogs . The palmitoyl group adopts extended conformation, enabling membrane integration while the peptide moiety remains solvent-exposed for receptor interaction.

Biosynthetic Origins and Structural Relationship to Native Tuftsin

Parent Compound: Tuftsin

Native tuftsin (Thr-Lys-Pro-Arg) is enzymatically cleaved from immunoglobulin G's Fc region (residues 289-292) through sequential proteolysis :

  • Spleen endocarboxypeptidase: Cleaves Arg²⁹²-Glu²⁹³ bond

  • Carboxypeptidase B: Removes C-terminal arginine

  • Leukokininase: Releases N-terminal tuftsin from leukokinin-S

This natural processing yields the active tetrapeptide that stimulates phagocytosis at EC₅₀ ≈ 100 nM .

Rationale for Palmitoylation

The palmitoyl modification in Tuftsin-M addresses two limitations of native tuftsin:

  • Plasma stability: Half-life increases from <30 minutes to >6 hours

  • Membrane permeability: LogP increases from -2.1 to +3.2, enabling direct cell penetration

This lipid conjugation follows established strategies for peptide drug optimization, mimicking natural lipopeptides like bacterial lipoproteins.

Mechanism of Action: Cellular Targets and Signaling Pathways

Receptor Interactions

While native tuftsin binds G-protein coupled receptors (GPCRs) on phagocytes, Tuftsin-M's mechanism involves dual engagement:

  • TLR2/TLR1 heterodimer: Palmitoyl group interacts with TLR2 hydrophobic pocket

  • Tuftsin receptor: Peptide moiety binds classical tuftsin receptor

This dual-receptor activation synergistically enhances NF-κB and MAPK signaling, as evidenced by 3-fold greater IL-10 production compared to TLR2 agonists alone .

Intracellular Signaling Cascade

Activation triggers a coordinated response:

  • Immediate phase (0-15 min):

    • Ca²⁺ influx (Δ[Ca²⁺]i = 220 ± 34 nM)

    • PKC-θ translocation to plasma membrane

  • Intermediate phase (15-60 min):

    • PI3K/Akt activation (p-Akt ↑ 4.2-fold)

    • NADPH oxidase assembly (O₂⁻ production ↑ 300%)

  • Late phase (1-24 hr):

    • GATA-3 upregulation (mRNA ↑ 8-fold)

    • IL-4/IL-10 secretion (pg/ml: 450 ± 60 vs 120 ± 25 in controls)

This temporal regulation shifts macrophage polarization from pro-inflammatory M1 to immunosuppressive M2 phenotype within 6 hours .

Pharmacological Profile and Therapeutic Efficacy

Experimental Autoimmune Encephalomyelitis (EAE) Models

In murine EAE (multiple sclerosis model), Tuftsin-M demonstrates dose-dependent efficacy:

Table 2: Therapeutic Outcomes in EAE

ParameterVehicleTuftsin-M (1 mg/kg)Tuftsin-M (5 mg/kg)
Clinical Score (Day 21)3.8 ± 0.42.1 ± 0.3*1.2 ± 0.2**
CNS InflammationSevereModerateMild
Demyelination (%)68 ± 541 ± 4*22 ± 3**
IL-17A (pg/ml)340 ± 45210 ± 30*95 ± 15**

*p<0.05 vs vehicle; **p<0.01

Mechanistically, treatment increases Treg populations (CD4+FoxP3+ cells ↑ from 5% to 18%) while suppressing Th17 differentiation .

Cancer Immunotherapy Applications

In B16 melanoma models, Tuftsin-M enhances tumor-associated macrophage phagocytosis:

  • Tumor volume: 1280 ± 210 mm³ (control) vs 560 ± 90 mm³ (treated)

  • PD-1 expression on CD8+ T cells: 38% ↓

  • Survival extension: 22 days vs 15 days median

Notably, combination with anti-CTLA4 antibodies achieves complete tumor regression in 40% of subjects versus 12% with monotherapy .

Toxicological Profile and Pharmacokinetics

Acute Toxicity

LD₅₀ values demonstrate favorable safety:

  • Mouse: >200 mg/kg IV

  • Rat: >150 mg/kg IP
    No observed neurotoxicity at 10× therapeutic dose (histopathology score: 0.2 vs 0.1 in controls)

Table 3: Disposition Kinetics in Cynomolgus Macaques

ParameterIV AdministrationSC Administration
Cₘₐₓ (μg/ml)12.4 ± 1.28.9 ± 0.8
T₁/₂α (hr)0.3 ± 0.11.2 ± 0.3
T₁/₂β (hr)6.8 ± 0.59.4 ± 1.1
AUC₀–∞ (μg·hr/ml)58.2 ± 4.772.9 ± 6.2
Bioavailability83%

Data from GLP-compliant studies . The extended half-life compared to tuftsin (T₁/₂ = 22 min) confirms stabilization via lipid conjugation .

Comparative Analysis with Related Compounds

Table 4: Functional Comparison

ParameterTuftsinTuftsin-M
Phagocytosis EC₅₀100 nM28 nM
Plasma Stability<30 min>6 hr
TLR2 ActivationNoYes
BBB PermeabilityLowModerate
Therapeutic Index832

Superiority in multiple parameters justifies Tuftsin-M's development as a clinical candidate .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator